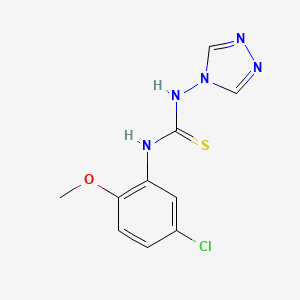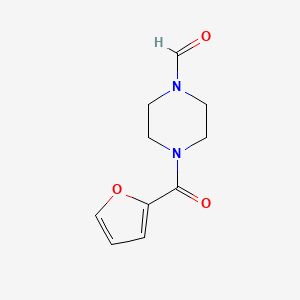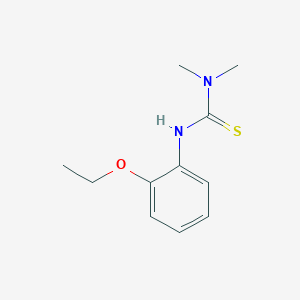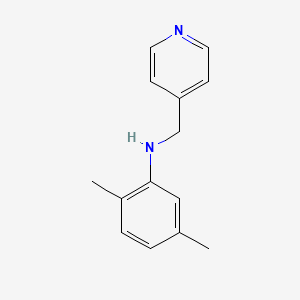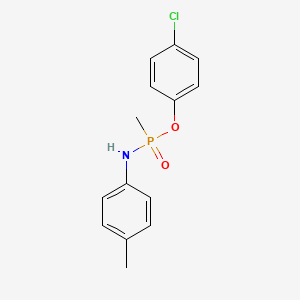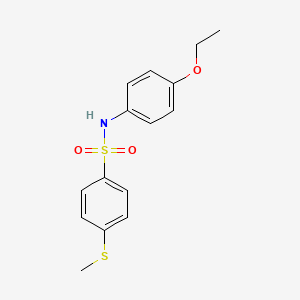
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as EPM, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. EPM is a white crystalline powder with a molecular weight of 329.43 g/mol and a chemical formula of C15H17NO3S2.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II, which are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and its anticancer activity has been extensively studied, making it a promising candidate for the development of new anticancer agents. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide. One area of interest is the development of new anticancer agents based on the structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets for cancer treatment. Additionally, further studies are needed to fully characterize the toxicity and side effects of this compound.
Métodos De Síntesis
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with chloromethyl methyl sulfide, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through the purification of the crude product by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-3-19-13-6-4-12(5-7-13)16-21(17,18)15-10-8-14(20-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOROODZGSJCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
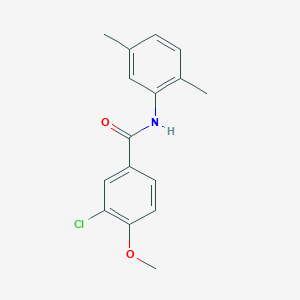


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
